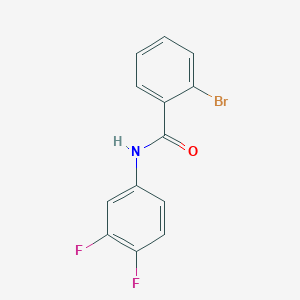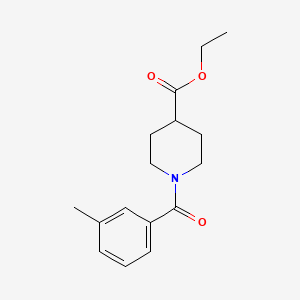
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone, also known as MBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This can lead to increased levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of neurotransmitters such as dopamine and serotonin in the brain, which are associated with improved mood and cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone has several advantages as a research tool, including its unique properties and ability to modulate the activity of certain enzymes and receptors. However, there are also limitations to its use, including the need for careful dosing and monitoring, as well as potential side effects and interactions with other drugs.
Direcciones Futuras
There are several potential future directions for research on 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It may also have potential applications in the treatment of cancer and inflammation, as well as in the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in a variety of conditions. It has unique properties and the ability to modulate the activity of certain enzymes and receptors in the body. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone can be synthesized through a multistep process that involves the reaction of 2-methyl-3-hydroxybenzaldehyde with 5-methoxy-2-methylphenylacetic acid, followed by cyclization and oxidation. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone has been extensively studied for its potential therapeutic applications in a variety of conditions, including neurological disorders, cancer, and inflammation. It has been shown to modulate the activity of several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and serotonin receptors.
Propiedades
IUPAC Name |
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDDPKSFYHCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)


![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)

![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)


